Diallyl oxalate

Polymer Chemistry Cyclopolymerization Material Science

Diallyl oxalate (CAS 615-99-6), also known as bis(prop-2-en-1-yl) oxalate, is an aliphatic diallyl ester characterized by its C8H10O4 molecular formula and a molecular weight of approximately 170.16 g/mol. It presents as a colorless to pale yellow liquid with a density of 1.1±0.1 g/cm³ at 25°C and a boiling point of 217.7±9.0 °C at 760 mmHg.

Molecular Formula C8H10O4
Molecular Weight 170.16 g/mol
CAS No. 615-99-6
Cat. No. B1618031
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiallyl oxalate
CAS615-99-6
Molecular FormulaC8H10O4
Molecular Weight170.16 g/mol
Structural Identifiers
SMILESC=CCOC(=O)C(=O)OCC=C
InChIInChI=1S/C8H10O4/c1-3-5-11-7(9)8(10)12-6-4-2/h3-4H,1-2,5-6H2
InChIKeyBKXRKRANFLFTFU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Diallyl Oxalate (CAS 615-99-6): Baseline Physicochemical Profile for Procurement Specification


Diallyl oxalate (CAS 615-99-6), also known as bis(prop-2-en-1-yl) oxalate, is an aliphatic diallyl ester characterized by its C8H10O4 molecular formula and a molecular weight of approximately 170.16 g/mol [1]. It presents as a colorless to pale yellow liquid with a density of 1.1±0.1 g/cm³ at 25°C and a boiling point of 217.7±9.0 °C at 760 mmHg . Its predicted logP of approximately 1.32 indicates moderate lipophilicity .

Diallyl Oxalate (CAS 615-99-6): Why Interchange with In-Class Diallyl Esters Is Not Advisable


Despite belonging to the broader family of diallyl esters, diallyl oxalate exhibits unique kinetic and thermal behaviors that preclude its generic substitution. Its polymerization and decomposition pathways are fundamentally distinct from its analogs. As demonstrated by direct comparative studies, parameters such as cyclopolymerization propensity (Kc value) and overall activation energy for polymerization vary significantly between diallyl oxalate and other diallyl aliphatic esters like diallyl malonate, succinate, and adipate [1]. These quantifiable differences dictate final polymer architecture, thermal stability, and processability, making diallyl oxalate a specific, non-interchangeable monomer for targeted applications.

Diallyl Oxalate (CAS 615-99-6): Quantitative Differentiation Evidence for Scientific Selection


Diallyl Oxalate vs. Diallyl Esters: Quantified Advantage in Cyclopolymerization Propensity

Diallyl oxalate demonstrates the highest measured cyclopolymerization propensity among a series of aliphatic diallyl esters. In a direct comparative study, its Kc value—the ratio of the rate constant for unimolecular cyclization to that of bimolecular propagation—was measured at 3.6 mole/L at 60°C. This value is significantly higher than that of its closest analogs: diallyl malonate (3.2), diallyl succinate (2.8), diallyl adipate (2.5), and diallyl sebacate (1.2) [1].

Polymer Chemistry Cyclopolymerization Material Science

Diallyl Oxalate Polymerization Kinetics: Lower Activation Energy Compared to Diallyl Esters

The overall activation energy for the radical polymerization of diallyl oxalate is 21.1 kcal/mol. This is the lowest value measured within its direct class of aliphatic diallyl esters, being 12.8% lower than diallyl malonate (24.2 kcal/mol) and consistently lower than diallyl succinate (21.7 kcal/mol), diallyl adipate (22.0 kcal/mol), and diallyl sebacate (22.2 kcal/mol) [1].

Reaction Kinetics Polymerization Process Engineering

Diallyl Oxalate Thermal Decomposition: Quantified Half-Life for Allyl Radical Generation

In a well-defined vapor-phase study, diallyl oxalate undergoes first-order thermal decomposition with a half-life of 20 minutes at 400°C in an excess of toluene at atmospheric pressure. This quantitative stability metric allows for precise prediction of its behavior as a clean, high-temperature source of allyl radicals [1].

Thermal Chemistry Radical Chemistry Decomposition Kinetics

Diallyl Oxalate Decomposition Kinetics: Arrhenius Parameters for Predictive Modeling

The unsensitized thermal decomposition of diallyl oxalate vapor has been thoroughly characterized, yielding the Arrhenius equation k = 10^(14.0 ± 1.0) * exp((-40 ± 3) kcal/mol / RT) sec⁻¹ for the primary dissociation into two CO2 and two allyl radicals [1]. Rate constants have been calculated from this expression, including 2.89 x 10⁻⁷ s⁻¹ at 425 K [2].

Computational Chemistry Kinetic Modeling Thermal Analysis

Diallyl Oxalate High-Temperature Polymerization: Quantified Tendency for CO2 Evolution and Unsaturation

At elevated temperatures (80–180°C), the polymerization of diallyl oxalate is accompanied by a significant evolution of carbon dioxide and an increase in the residual unsaturation of the resulting polymer [1]. This behavior is attributed to the dismutation of the uncyclized growing radical, a side reaction that is more pronounced for diallyl oxalate than for other diallyl esters at similar temperatures.

Polymer Degradation High-Temperature Chemistry Material Stability

Diallyl Oxalate in Copolymerization: Quantified Reactivity with Diallyl Phthalate

Diallyl oxalate's copolymerization behavior has been quantitatively modeled with diallyl phthalate, diallyl isophthalate, and diallyl terephthalate. The study derived specific rate constant ratios for elementary reactions in this cyclocopolymerization system, providing a quantitative framework for predicting copolymer composition [1].

Copolymerization Polymer Synthesis Material Design

Diallyl Oxalate (CAS 615-99-6): Recommended Applications Based on Verified Performance


Synthesis of Rigid, Highly Cyclized Polymer Backbones

Diallyl oxalate is the preferred monomer when a high degree of intramolecular cyclization is required. Its Kc value of 3.6 mole/L at 60°C is the highest among common aliphatic diallyl esters, ensuring the resulting polymer contains a greater proportion of cyclic structural units. This is critical for applications demanding enhanced polymer rigidity, higher glass transition temperatures, or altered solubility profiles [1].

Controlled, High-Temperature Allyl Radical Generation

For mechanistic studies or processes requiring a clean, high-temperature source of allyl radicals, diallyl oxalate is uniquely suited. Its well-defined, first-order decomposition with a half-life of 20 minutes at 400°C in the vapor phase provides a predictable and controllable flux of allyl radicals, free from the confounding effects of other radical species [1].

Low-Energy Polymerization Processes

The lower overall activation energy for diallyl oxalate polymerization (21.1 kcal/mol) compared to its aliphatic analogs makes it a candidate for processes where energy efficiency is paramount. This property can enable polymerization at lower initiation temperatures or faster reaction kinetics under standard conditions, offering potential cost savings in large-scale polymer production [1].

In-Situ Generation of CO2 During High-Temperature Curing

In applications such as foaming or the creation of porous polymer matrices, diallyl oxalate's unique tendency to evolve carbon dioxide during high-temperature (80–180°C) polymerization can be leveraged as an internal blowing agent. This eliminates the need for external foaming additives and is a direct consequence of its specific decomposition pathway [1].

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